molecular formula C12H16ClN3O2S B2530078 1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide CAS No. 851398-72-6

1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide

Cat. No. B2530078
CAS RN: 851398-72-6
M. Wt: 301.79
InChI Key: LSGNYXUGRRBBCW-UHFFFAOYSA-N
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Description

The compound “1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide” is a benzimidazole derivative. Benzimidazoles are a class of organic compounds that are heterocyclic with two nitrogen atoms in the ring . They are important in a variety of fields, including pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzimidazole core, with a butyl group and a chloromethyl group attached at the 1 and 2 positions, respectively, and a sulfonamide group at the 5 position .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions that this compound would undergo would depend on the conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, benzimidazoles are generally solid at room temperature and have a high melting point . They are also generally soluble in common organic solvents .

Scientific Research Applications

Green Biorefining Technologies

Ionic liquids (ILs) containing the 1-butyl-3-methylimidazolium (bmim) cation have shown promise in dissolving and fractionating lignocellulosic biomass. This property is crucial for developing sustainable biorefining technologies. However, complete lignocellulose dissolution requires prolonged treatment at elevated temperatures, which can lead to partial IL degradation. Analytical techniques such as GC-MS, HPLC-HRMS, 2D-NMR, and synchronous thermal analysis have been used to characterize bmim acetate, chloride, and methyl sulfate degradation products formed during thermal treatment at 150 °C. These products include monomeric and dimeric alkyl-substituted imidazoles, alcohols, alkyl amines, methyl and butyl acetates, and N-alkylamides. The thermal stability of ILs follows this sequence: [bmim]OAc > [bmim]Cl > [bmim]MeSO₄. Accumulation of degradation products affects the physico-chemical properties and thermal stability of ILs, impacting their decomposition temperature and pyrolysis behavior .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many benzimidazole derivatives are used as antiparasitic drugs, and they work by inhibiting the polymerization of beta-tubulin .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions for research on this compound would depend on its potential applications. Benzimidazoles are a focus of research in many fields, including medicinal chemistry, due to their wide range of biological activities .

properties

IUPAC Name

1-butyl-2-(chloromethyl)benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2S/c1-2-3-6-16-11-5-4-9(19(14,17)18)7-10(11)15-12(16)8-13/h4-5,7H,2-3,6,8H2,1H3,(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGNYXUGRRBBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-2-(chloromethyl)-1H-benzimidazole-5-sulfonamide

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